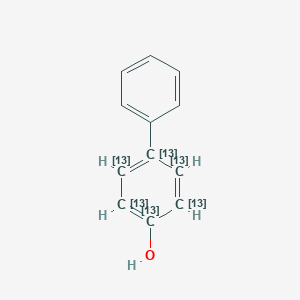

4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol: is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of 4-Phenylphenol, which is a white crystalline solid used as a fungicide, bactericide, and preservative in various industrial applications. The compound is labeled with carbon-13 isotopes, making it useful for tracing and studying chemical reactions and pathways in research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol can be synthesized using the Suzuki coupling reaction. This involves the reaction of phenylboronic acid with 4-iodophenol in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is typically carried out in an aqueous medium to promote green chemistry principles .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of stable isotope-labeled starting materials is crucial for ensuring the incorporation of carbon-13 into the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form phenolic derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Phenolic derivatives.

Substitution: Halogenated or nitrated phenylphenols.

Applications De Recherche Scientifique

4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the development of new materials and as a standard in analytical chemistry techniques

Mécanisme D'action

The mechanism of action of 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol involves its incorporation into chemical reactions and biological pathways due to the presence of carbon-13 isotopes. This allows researchers to trace the movement and transformation of the compound within a system. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or reaction mechanism investigations .

Comparaison Avec Des Composés Similaires

4-Phenylphenol: The non-labeled version of the compound, used in similar applications but without the tracing capabilities of carbon-13.

4-Hydroxybiphenyl: Another phenolic compound with similar chemical properties and applications.

Biphenyl-4-ol: A structurally related compound with similar uses in research and industry

Uniqueness: 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol is unique due to its stable isotope labeling, which allows for detailed tracing and analysis in various scientific studies. This makes it particularly valuable in research fields that require precise tracking of chemical transformations and metabolic pathways.

Activité Biologique

4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol is a stable isotope-labeled compound derived from 4-phenylphenol. Its unique structure incorporates carbon-13 isotopes, which enhances its utility in various scientific fields including analytical chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

The molecular formula of this compound is C12H10O with a molecular weight of approximately 182.22 g/mol. The presence of carbon-13 isotopes allows for enhanced tracking in biological systems. The compound typically appears as a white crystalline solid.

| Property | Value |

|---|---|

| Molecular Formula | C12H10O |

| Molecular Weight | 182.22 g/mol |

| Isotopic Composition | Carbon-13 enriched |

| Appearance | White crystalline solid |

The biological activity of this compound primarily involves its incorporation into biochemical pathways due to the carbon-13 labeling. This feature facilitates the tracing of metabolic pathways and reaction mechanisms in various biological systems. The compound has been shown to interact with cellular processes that can lead to anti-proliferative effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the synthesis of thiosemicarbazones related to this compound which demonstrated strong antifungal activity against various strains such as Candida albicans and Staphylococcus aureus . This suggests potential applications in developing antifungal agents.

Anti-Proliferative Effects

Another study focused on structure–activity relationships involving 4-phenyl-substituted compounds found that certain derivatives exhibited enhanced anti-proliferative activity compared to known agents like desferrioxamine . This finding underscores the potential of this compound in cancer research and therapy.

Case Study 1: Tracing Metabolic Pathways

In a controlled experiment utilizing carbon-13 labeled compounds including this compound for tracing metabolic pathways in human cell lines demonstrated that the compound was effectively incorporated into metabolic processes. The results indicated alterations in metabolic profiles that could be linked to anti-cancer activities.

Case Study 2: Antifungal Efficacy

A comparative study assessed the antifungal efficacy of various phenolic compounds including derivatives of 4-phenyphenol against fungal pathogens. The findings revealed that some derivatives exhibited potent antifungal effects comparable to established antifungal agents . These results suggest that further exploration into the biological activity of these compounds could lead to new therapeutic options.

Propriétés

IUPAC Name |

4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i6+1,7+1,8+1,9+1,11+1,12+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVFYQXJAXKLAK-UJYFPCGESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.